
Brilliant cresyl blue certified
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brilliant cresyl blue certified: is a supravital stain commonly used in hematology for staining reticulocytes, Heinz bodies, and other cellular inclusions. It is particularly useful in assessing bone marrow activity by enumerating reticulocytes, which are immature red blood cells containing ribosomal RNA . The compound is characterized by its intense black-blue hue and is used in various diagnostic and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Brilliant cresyl blue is synthesized by dissolving 1 gram of the dye in 100 milliliters of 0.9% saline containing 0.4 grams of sodium citrate . The solution is then filtered to remove any impurities. This preparation method ensures a consistent and high-quality stain suitable for laboratory use.
Industrial Production Methods: In industrial settings, the production of brilliant cresyl blue involves large-scale synthesis and purification processes. The dye is typically produced in bulk quantities and then packaged in various forms, such as powders or ready-to-use solutions . The industrial production methods focus on maintaining the dye’s purity and stability to ensure its effectiveness in diagnostic applications.
Análisis De Reacciones Químicas
Types of Reactions: Brilliant cresyl blue undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its staining properties and its ability to interact with cellular components.
Common Reagents and Conditions:
Oxidation: Brilliant cresyl blue can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: The dye can be reduced using reducing agents like sodium dithionite.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include different oxidized and reduced forms of the dye, as well as substituted derivatives that may have altered staining properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, brilliant cresyl blue is used as a model system for studying mitochondrial membrane potential. It is injected into oocytes, and polymerase chain reaction (PCR) is performed to detect mitochondrial functions .
Biology: In biological research, the dye is used for staining reticulocytes and other cellular inclusions. It helps in visualizing the morphology and development stages of reticulocytes, which is crucial for understanding erythropoiesis .
Medicine: In medical diagnostics, brilliant cresyl blue is used to assess bone marrow activity by enumerating reticulocytes. It is also used for the selection of oocytes based on the activity of glucose-6-phosphate dehydrogenase (G6PD), an enzyme generated in growing oocytes .
Industry: In industrial applications, the dye is used in the manufacturing of diagnostic assays and hematology reagents. It is also used in histology for staining various cellular components .
Mecanismo De Acción
Brilliant cresyl blue exerts its effects by staining nucleic acids in reticulocytes, enabling their morphological distinction from erythrocytes. The dye interacts with ribonucleoproteins in the reticulocytes, rendering them visible under a microscope . In oocytes, the dye helps determine the activity of glucose-6-phosphate dehydrogenase (G6PD), with low G6PD activity resulting in blue coloration of the cytoplasm .
Comparación Con Compuestos Similares
New methylene blue: Another supravital stain used for similar applications in hematology.
Brilliant blue C: A compound with a similar structure but different staining properties.
Uniqueness: Brilliant cresyl blue is unique due to its specific staining properties and its ability to interact with ribonucleoproteins in reticulocytes. Its intense black-blue hue and effectiveness in various diagnostic applications make it a valuable tool in both research and clinical settings .
Propiedades
Fórmula molecular |
C34H42Cl4N8O2Zn |
|---|---|
Peso molecular |
801.9 g/mol |
Nombre IUPAC |
(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C17H20N4O.4ClH.Zn/c2*1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;;;;;/h2*6-9H,4-5H2,1-3H3,(H3,18,19);4*1H;/q;;;;;;+2/p-2 |
Clave InChI |
JJKNZNYHIUJGIC-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13036871.png)

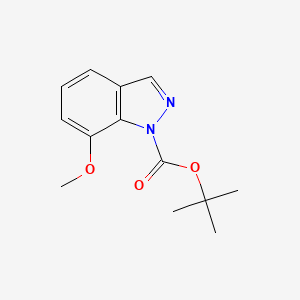

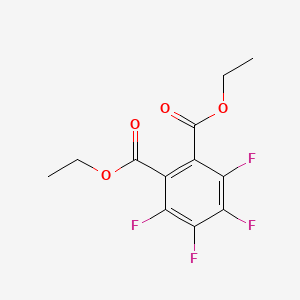

![benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate](/img/structure/B13036923.png)
![6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine](/img/structure/B13036924.png)


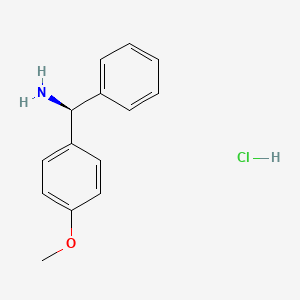
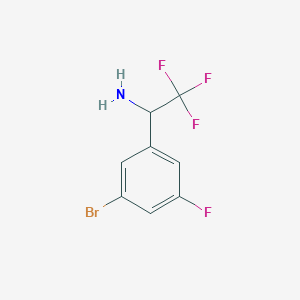
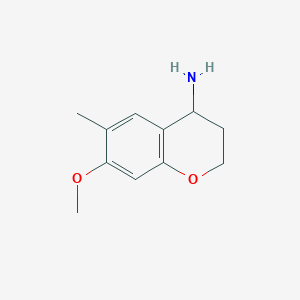
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)
